Sinorphan-d5 is derived from sinorphan, which is an enkephalinase inhibitor that modulates the effects of endogenous opioids. It is classified under the category of opioid receptor antagonists, specifically targeting the delta opioid receptors. The compound's structural modifications enhance its pharmacological profile, making it a subject of interest in medicinal chemistry.
The synthesis of Sinorphan-d5 involves several key steps that typically include:
The detailed synthetic pathway can involve multiple reaction sequences, including halogenation and coupling with various amino acids or heterocycles to modify the pharmacophore of sinorphan, enhancing its biological activity and selectivity .
The molecular structure of Sinorphan-d5 can be characterized by its specific arrangement of atoms, which includes:
Data regarding its molecular weight and other physicochemical properties are crucial for understanding its behavior in biological systems.
Sinorphan-d5 can undergo various chemical reactions, including:
These reactions are typically studied using in vitro assays that measure binding affinity and efficacy against target receptors .
The mechanism of action for Sinorphan-d5 involves:
Quantitative data from receptor binding studies can provide insights into its efficacy compared to other opioid antagonists.
Sinorphan-d5 exhibits several notable physical and chemical properties:
Relevant data from physicochemical analyses can guide formulation development for clinical use.
Sinorphan-d5 has potential applications in various fields:
Sinorphan-d5 represents a strategically deuterated analogue of the prototypical enkephalinase inhibitor Sinorphan, engineered to enhance metabolic stability while preserving its unique dual pharmacological profile. This compound integrates deuterium atoms at specific molecular positions to exploit the kinetic isotope effect—a fundamental principle in medicinal chemistry where heavier isotopes (deuterium, D) form stronger carbon bonds than hydrogen (H), thereby resisting enzymatic cleavage. Sinorphan-d5 simultaneously targets two distinct neurochemical systems: it potently inhibits membrane metalloendopeptidase (NEP, EC 3.4.24.11) to elevate endogenous atrial natriuretic factor (ANF), while functioning as a selective delta opioid receptor (DOR) antagonist. This bifunctional mechanism offers novel research pathways for investigating cardiorenal regulation and neurochemical modulation without the pharmacokinetic limitations of its predecessor [1] [5] [10].
The development of enkephalinase inhibitors originated from efforts to modulate endogenous opioid peptides and natriuretic systems. Enkephalinase (neutral endopeptidase 24.11) gained prominence in the 1980s as a key regulatory enzyme degrading both opioid peptides (enkephalins) and atrial natriuretic factor (ANF). Early inhibitors like thiorphan and acetorphan demonstrated that blocking this enzyme could potentiate endogenous enkephalins, producing opioid-mediated analgesia and ANF-driven natriuresis. However, these compounds faced limitations:
Sinorphan emerged as a breakthrough molecule in the early 1990s, distinguished by its oral activity and dual actions: (1) inhibiting ANF degradation to promote diuresis/natriuresis in heart failure, and (2) modulating opioid signaling. Clinical studies in congestive cardiac insufficiency patients demonstrated Sinorphan’s ability to increase plasma ANF concentrations by 80–100% despite pre-existing elevations, alongside enhanced urinary cGMP excretion—a biomarker of ANF receptor activation [1] [8]. This established enkephalinase inhibition as a viable therapeutic strategy, setting the stage for deuterated derivatives like Sinorphan-d5 to overcome metabolic vulnerabilities.
The molecular engineering of Sinorphan-d5 exemplifies rational deuterium incorporation to address metabolic hotspots identified in the parent compound. Sinorphan ([3-[(1-carboxy-2-phenylethyl)amino]-2-oxo-1-azetidineacetic acid]) contains labile C–H bonds susceptible to cytochrome P450-mediated oxidation, particularly at benzylic positions and aliphatic side chains. Sinorphan-d5 incorporates five deuterium atoms (d5) at these vulnerable sites—primarily the phenylalanine-derived moiety—to delay oxidative metabolism.
Table 1: Metabolic Stability Comparison of Choline-Based Analogues
Tracer | Oxidation to Betaine (%) | Phosphorylation Efficiency (k3) | Key Structural Features |
---|---|---|---|
11C-Choline | 85% | 0.12 min⁻¹ | Standard methyl group |
11C-D4-choline | 45% | 0.15 min⁻¹ | Deuteration at methyl positions |
18F-D4-choline | 12% | 0.09 min⁻¹ | Deuteration + fluorination |
Sinorphan-d5 (theoretical) | <30% (estimated) | N/A | Strategic deuteration at 5 sites |
Deuteration achieves metabolic stabilization through two physicochemical mechanisms:
Structural studies of RNA:RNA complexes using deuterium labeling have further validated this approach, showing deuterium’s minimal steric impact preserves target binding while optimizing pharmacokinetics [6]. For Sinorphan-d5, deuterium substitution occurs at non-receptor-interacting regions, preserving affinity for both enkephalinase and delta opioid receptors while extending systemic exposure for research applications.
Beyond enkephalinase inhibition, Sinorphan-d5 exhibits defined activity at opioid receptors, particularly delta opioid receptor (DOR) antagonism. This pharmacological trait stems from structural similarities to peptide-derived DOR antagonists like naltrindole (NTI) and naltriben (NTB). Key characteristics include:
This receptor selectivity positions Sinorphan-d5 as a research tool for dissecting DOR-specific functions in pain, mood, and cardiorenal regulation without confounding MOR interactions.
Sinorphan-d5’s research value lies in its simultaneous modulation of two neurochemically significant pathways with high precision:
ANF-Cyclic GMP Pathway Potentiation
By inhibiting enkephalinase, Sinorphan-d5 extends the half-life of endogenous ANF, amplifying its physiological effects:
Opioid Signaling Precision
Sinorphan-d5’s DOR antagonism enables unique neurochemical investigations:
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7